[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride
Description
[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-1-3-6-4(2-9)8-7-3;/h9H,1-2,5H2,(H,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPKSJOWMHXLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=N1)CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid or its derivatives.
Introduction of the Aminomethyl Group: This step involves the reaction of the triazole intermediate with formaldehyde and an amine source, such as ammonium chloride, under acidic conditions.
Hydrochloride Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted triazoles.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are used as catalysts in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The triazole ring is known to inhibit certain enzymes, making this compound a potential candidate for drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, useful in developing new antibiotics.
Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism by which [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- [4-(aminomethyl)-1,2,4-triazol-3-yl]methanol hydrochloride
- [5-(aminomethyl)-1,2,4-triazol-3-yl]ethanol hydrochloride
Comparison:
- Structural Differences: The position and nature of substituents on the triazole ring can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride is unique in its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Biological Activity
[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride is a triazole derivative notable for its potential therapeutic applications, particularly in antifungal treatment. This compound features a triazole ring substituted with aminomethyl and hydroxymethyl groups, enhancing its biological activity. The following sections delve into its biological activities, mechanisms of action, and research findings.
- Chemical Formula: C₄H₉ClN₄O
- Molecular Weight: 164.59 g/mol
- CAS Number: 2031259-31-9
- IUPAC Name: [3-(aminomethyl)-1H-1,2,4-triazol-5-yl]methanol; hydrochloride
The primary biological activity of this compound is attributed to its ability to inhibit lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungi. This inhibition disrupts the integrity of fungal cell membranes, leading to cell death.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The mechanism involves:
- Inhibition of Ergosterol Biosynthesis: By targeting lanosterol 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol.
- Disruption of Membrane Integrity: The lack of ergosterol compromises the structural integrity of fungal cell membranes.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
| Activity | Description |
|---|---|
| Antifungal | Effective against several fungal strains by inhibiting ergosterol biosynthesis. |
| Anti-inflammatory | Potential to reduce inflammation, though specific mechanisms require further study. |
| Anticancer | Emerging evidence suggests anticancer properties; further research is needed to elucidate mechanisms. |
Case Studies and Research Findings
-
Antifungal Efficacy:
A study demonstrated that this compound effectively inhibited the growth of Candida albicans with a Minimum Inhibitory Concentration (MIC) comparable to established antifungals like fluconazole. The compound's structure allows for enhanced binding affinity to fungal cytochrome P450 enzymes compared to traditional imidazole derivatives . -
Anti-inflammatory Potential:
Preliminary studies suggest that this triazole derivative may exhibit anti-inflammatory properties by modulating cytokine production in vitro. Further investigations are needed to confirm these effects and explore the underlying mechanisms. -
Anticancer Activity:
Research into the anticancer potential of triazole derivatives indicates that modifications in the triazole structure can lead to significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in preclinical models .
Scientific Research Applications
Antifungal Activity
The primary application of [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride lies in its antifungal properties. Triazole derivatives are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the integrity of fungal cell membranes, leading to cell death. Research indicates that this compound can effectively combat various fungal strains, including those resistant to traditional antifungal medications .
Anti-inflammatory and Anticancer Potential
Emerging studies suggest that this compound may possess anti-inflammatory and anticancer properties. Although these applications require further investigation, preliminary data indicate that the compound may modulate inflammatory pathways and exhibit cytotoxic effects against certain cancer cell lines .
Synthesis and Modification
The versatility of this compound extends to its synthesis methods. Various synthetic routes have been documented, allowing for modifications that enhance its biological activity. These modifications can lead to improved efficacy and selectivity against target biomolecules .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of triazole derivatives demonstrated that this compound significantly inhibited the growth of Candida albicans and Aspergillus niger. The compound's mechanism involves disrupting ergosterol synthesis, which is vital for fungal cell membrane integrity .
Case Study 2: Anti-inflammatory Mechanism
Research exploring the anti-inflammatory potential of triazole derivatives found that this compound exhibited promising results in reducing pro-inflammatory cytokine levels in vitro. This suggests a potential role in managing inflammatory diseases .
Comparative Analysis of Triazole Derivatives
| Compound Name | Antifungal Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | Emerging |
| Other Triazole Derivative A | Moderate | High | High |
| Other Triazole Derivative B | High | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
